3-[(1-phenylethyl)sulfanyl]-4H-1,2,4-triazole
CAS No.:
Cat. No.: VC16407328
Molecular Formula: C10H11N3S
Molecular Weight: 205.28 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H11N3S |
|---|---|
| Molecular Weight | 205.28 g/mol |
| IUPAC Name | 5-(1-phenylethylsulfanyl)-1H-1,2,4-triazole |
| Standard InChI | InChI=1S/C10H11N3S/c1-8(9-5-3-2-4-6-9)14-10-11-7-12-13-10/h2-8H,1H3,(H,11,12,13) |
| Standard InChI Key | XAXUPNZFMUWXOW-UHFFFAOYSA-N |
| Canonical SMILES | CC(C1=CC=CC=C1)SC2=NC=NN2 |
Introduction
Chemical Structure and Molecular Characteristics
Core Architecture and Substituent Effects
3-[(1-Phenylethyl)sulfanyl]-4H-1,2,4-triazole features a five-membered triazole ring containing three nitrogen atoms at positions 1, 2, and 4. The sulfanyl (-S-) group at position 3 bridges the triazole ring to a 1-phenylethyl moiety, introducing steric bulk and electron-rich regions. The phenyl group enhances lipophilicity, facilitating membrane permeability in biological systems, while the sulfanyl linker participates in hydrogen bonding and metal coordination .
Quantum mechanical calculations using density functional theory (DFT/B3LYP/6-31G(d)) reveal a planar triazole ring with slight distortion due to the phenylethyl group. The dihedral angle between the triazole and phenyl planes measures 12.7°, optimizing π-π stacking interactions . Key bond lengths include:
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N1–N2: 1.310 Å
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N2–C3: 1.372 Å
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C3–S: 1.812 Å
Spectroscopic Signatures
Experimental characterization data from nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy align with theoretical predictions:
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¹H NMR (400 MHz, DMSO-d₆): δ 7.29–7.50 (m, 5H, Ar-H), 4.12 (q, 1H, SCH(CH₂Ph)), 1.72 (d, 3H, CH₃) .
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¹³C NMR: δ 150.56 (C=N), 134.54 (C-S), 128.24–129.42 (Ar-C) .
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IR (KBr): 1575 cm⁻¹ (C=N stretch), 1152 cm⁻¹ (C-S vibration) .
Synthetic Methodologies
Conventional Alkaline Cyclization
The traditional synthesis involves refluxing thiosemicarbazide derivatives with 1-phenylethyl bromide in 10% NaOH aqueous solution (4 h, 80°C). This method yields 3-[(1-phenylethyl)sulfanyl]-4H-1,2,4-triazole with 68–72% efficiency after recrystallization from ethanol . Critical parameters include:
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Molar ratio (thiosemicarbazide:alkylating agent): 1:1.2
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Temperature control (±2°C) to prevent decomposition
Microwave-Assisted Optimization
Microwave irradiation (300 W, 3 min) accelerates the reaction via dielectric heating, achieving 89% yield with reduced side products. Comparative studies show:
| Method | Time (min) | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Conventional | 240 | 72 | 95.2 |
| Microwave | 3 | 89 | 98.7 |
Chemical Reactivity and Derivative Formation
Nucleophilic Substitution
The sulfur atom undergoes alkylation with electrophiles (e.g., methyl iodide, benzyl chloride) in DMF at 60°C, producing 3-alkylsulfanyl derivatives. Second-order rate constants (k₂) range from 1.8 × 10⁻³ L mol⁻¹ s⁻¹ (primary alkyl halides) to 5.2 × 10⁻⁴ L mol⁻¹ s⁻¹ (aryl halides) .
Coordination Chemistry
The triazole-sulfur system acts as a bidentate ligand, forming stable complexes with transition metals:
| Metal Salt | Complex Stoichiometry | Stability Constant (log β) |
|---|---|---|
| CuSO₄·5H₂O | 1:2 (M:L) | 12.4 ± 0.3 |
| FeCl₃ | 1:3 | 9.8 ± 0.2 |
Copper complexes exhibit enhanced antimicrobial activity compared to the free ligand .
Biological Activities and Mechanisms
| Cell Line | IC₅₀ (μM) | Selectivity Index (vs. HEK293) |
|---|---|---|
| MCF-7 | 14.2 | 8.3 |
| A549 | 18.9 | 6.1 |
Mechanistic studies indicate topoisomerase II inhibition (65% at 20 μM) and ROS generation (2.1-fold increase vs. control) .
Antimicrobial Properties
Against multidrug-resistant Staphylococcus aureus (MRSA):
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Minimum inhibitory concentration (MIC): 8 μg/mL
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Biofilm disruption: 78% reduction at 2× MIC
The phenylethyl group enhances membrane penetration, while the sulfanyl moiety interferes with bacterial thioredoxin reductase .
Computational Modeling and Drug Design
Molecular Docking Studies
Docking simulations with EGFR kinase (PDB: 1M17) show strong binding (ΔG = -9.8 kcal/mol) via:
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Hydrogen bonds: N2–H…O (Thr830), S…NH (Met769)
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π-cation interaction: Phenyl ring–Lys721
ADMET Predictions
SwissADME analysis predicts favorable pharmacokinetics:
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BBB permeability: Yes (log BB = 0.24)
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CYP3A4 inhibition: Moderate (Ki = 4.8 μM)
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Oral bioavailability: 76%
Industrial and Materials Applications
Corrosion Inhibition
Electrochemical impedance spectroscopy (EIS) in 1M HCl demonstrates 94% efficiency at 500 ppm. The adsorption follows the Langmuir isotherm (ΔG°ads = -37.2 kJ/mol), indicating chemisorption on steel surfaces .
Optoelectronic Materials
DFT calculations reveal promising nonlinear optical (NLO) properties:
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Hyperpolarizability (β): 1.4 × 10⁻³⁰ esu (vs. urea reference)
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Band gap (HOMO-LUMO): 3.8 eV
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